molecular formula C11H15N3O B2551991 1-[1-(1-methyl-1H-pyrazol-5-yl)-2-azabicyclo[2.1.1]hexan-2-yl]ethan-1-one CAS No. 2248319-45-9

1-[1-(1-methyl-1H-pyrazol-5-yl)-2-azabicyclo[2.1.1]hexan-2-yl]ethan-1-one

Cat. No.: B2551991
CAS No.: 2248319-45-9
M. Wt: 205.261
InChI Key: NNWLKOUVSCTQAD-UHFFFAOYSA-N
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Description

1-[1-(1-methyl-1H-pyrazol-5-yl)-2-azabicyclo[211]hexan-2-yl]ethan-1-one is a complex organic compound characterized by its unique bicyclic structure and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1-methyl-1H-pyrazol-5-yl)-2-azabicyclo[2.1.1]hexan-2-yl]ethan-1-one typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the bicyclic structure. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[1-(1-methyl-1H-pyrazol-5-yl)-2-azabicyclo[2.1.1]hexan-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-[1-(1-methyl-1H-pyrazol-5-yl)-2-azabicyclo[2.1.1]hexan-2-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(1-methyl-1H-pyrazol-5-yl)-2-azabicyclo[2.1.1]hexan-2-yl]ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazole: Shares the pyrazole ring structure but lacks the bicyclic component.

    2-azabicyclo[2.1.1]hexane: Contains the bicyclic structure but lacks the pyrazole ring.

Uniqueness

1-[1-(1-methyl-1H-pyrazol-5-yl)-2-azabicyclo[2.1.1]hexan-2-yl]ethan-1-one is unique due to its combination of the pyrazole ring and bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[1-(2-methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexan-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-8(15)14-7-9-5-11(14,6-9)10-3-4-12-13(10)2/h3-4,9H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWLKOUVSCTQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2CC1(C2)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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